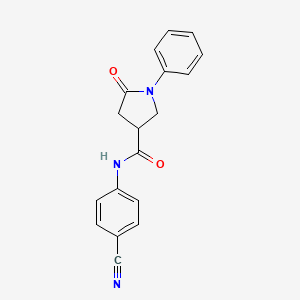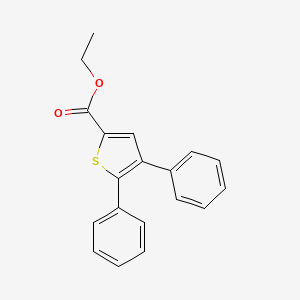![molecular formula C15H11Cl2NO4 B12454416 5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)
5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid is a synthetic organic compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound has garnered attention in scientific research due to its neuroprotective properties and its ability to rescue functional expression of mutant TRPM4 in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This intermediate is synthesized by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Acylation: The 4-chlorophenoxyacetic acid is then acylated with 5-chloro-2-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include oxidized derivatives such as carboxylic acids.
Reduction: Products include reduced derivatives such as alcohols or amines.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid has several scientific research applications:
Neuroprotection: It exhibits neuroprotective activity against glutamate-induced neurodegeneration, making it a potential candidate for treating neurodegenerative diseases.
TRPM4 Inhibition: As a selective TRPM4 inhibitor, it is used in studies related to ion channel regulation and associated pathologies.
Cell Penetration: Its ability to penetrate cells makes it useful in cellular and molecular biology research.
Drug Development: The compound’s unique properties make it a valuable lead compound for developing new therapeutic agents.
Mechanism of Action
The primary mechanism of action of 5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid involves the inhibition of the TRPM4 channel. This inhibition prevents the influx of sodium ions (Na+) and calcium ions (Ca2+), thereby modulating cellular excitability and protecting against excitotoxicity. The compound selectively targets TRPM4 without significantly affecting other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to auxins, used in plant growth regulation.
2-{[N-(2-Acetyl-5-chloro-4-fluorophenyl)glycyl]amino}benzoic acid: Belongs to the class of acylaminobenzoic acid derivatives, used in various chemical applications.
4-Amino-5-chloro-2-methoxybenzoic acid: Another chlorinated benzoic acid derivative with different functional groups.
Uniqueness
5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid is unique due to its selective inhibition of TRPM4 and its neuroprotective properties. Unlike other similar compounds, it does not significantly affect other TRP channels, making it a valuable tool in ion channel research and potential therapeutic applications .
Properties
Molecular Formula |
C15H11Cl2NO4 |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
5-chloro-2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11Cl2NO4/c16-9-1-4-11(5-2-9)22-8-14(19)18-13-6-3-10(17)7-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
InChI Key |
BSJXKZQIJXOVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B12454337.png)

![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide](/img/structure/B12454352.png)

![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)

![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)

![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)

![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)
![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)

